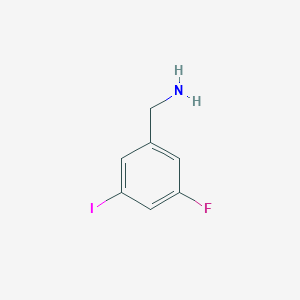

3-Fluoro-5-iodobenzylamine

Description

Properties

CAS No. |

771582-59-3 |

|---|---|

Molecular Formula |

C7H7FIN |

Molecular Weight |

251.04 |

IUPAC Name |

(3-fluoro-5-iodophenyl)methanamine |

InChI |

InChI=1S/C7H7FIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 |

InChI Key |

LBMYMISEQXDLFV-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1F)I)CN |

Canonical SMILES |

C1=C(C=C(C=C1F)I)CN |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Fluoro 5 Iodobenzylamine

Reactivity Profile of the Aromatic C-I Bond

The carbon-iodine bond in 3-Fluoro-5-iodobenzylamine is the most labile site for reactions on the aromatic ring. The high polarizability and relatively low bond strength of the C-I bond make it susceptible to both nucleophilic attack and oxidative addition, which is the key step in many cross-coupling reactions.

Nucleophilic Substitution Reactions at the Iodinated Position

Aromatic iodides can undergo nucleophilic aromatic substitution (SNA r) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, the fluorine atom provides some electron-withdrawing character, potentially facilitating nucleophilic attack. However, without stronger activating groups (like a nitro group), these reactions typically require harsh conditions. chemistrysteps.com The reaction proceeds through an addition-elimination mechanism, where a nucleophile adds to the carbon bearing the iodine, forming a transient Meisenheimer complex, followed by the elimination of the iodide ion. chemistrysteps.com

While direct nucleophilic substitution of the iodine in this compound is not widely reported, analogous reactions on similar iodoaromatic compounds suggest that strong nucleophiles such as alkoxides, thiolates, and amines could potentially replace the iodine atom under forcing conditions. The fluorine atom, being a poor leaving group in nucleophilic aromatic substitution, would likely remain intact. masterorganicchemistry.com

Cross-Coupling Chemistry (e.g., Suzuki, Sonogashira, Heck) for Further Derivatization

The iodinated position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. tcichemicals.comuwindsor.ca this compound is expected to readily participate in Suzuki coupling reactions with various aryl or vinyl boronic acids or their esters. This reaction would lead to the formation of biaryl or styrenyl derivatives, respectively. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Aryl Iodide | Boronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | >95 | researchgate.net |

| 4-Iodotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 98 | beilstein-journals.org |

| 3-Iodoaniline | 2-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 92 | beilstein-journals.org |

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, also catalyzed by palladium and typically a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org this compound would serve as the aryl halide component, reacting with a variety of terminal alkynes to produce substituted alkynylbenzylamines. The reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org The catalytic cycle is similar to the Suzuki coupling, with the key difference being the transmetalation step involving a copper acetylide intermediate. libretexts.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides

| Aryl Iodide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | 95 | libretexts.org |

| 4-Iodoanisole | 1-Heptyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 91 | researchgate.net |

| 3-Iodopyridine | Ethynyltrimethylsilane | Pd(OAc)₂/PPh₃ | CuI | Triethylamine | DMF | 88 | organic-chemistry.org |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov this compound can be coupled with various alkenes, such as acrylates, styrenes, and other vinyl compounds, to introduce a substituted vinyl group at the 5-position. researchgate.net This reaction is a versatile method for the synthesis of substituted olefins. The mechanism proceeds via oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the product. researchgate.net

Table 3: Illustrative Conditions for Heck Reaction of Aryl Iodides

| Aryl Iodide | Alkenes | Palladium Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Methyl acrylate | Pd(OAc)₂ | Triethylamine | Acetonitrile | 95 | researchgate.net |

| 4-Iodonitrobenzene | Styrene | Pd/C | Na₂CO₃ | DMF | 85 | nih.gov |

| 1-Iodonaphthalene | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 90 |

Transformations Involving the Primary Aminomethyl Group

The primary aminomethyl group in this compound is a versatile functional handle for a variety of derivatizations, including alkylation, acylation, and cyclization reactions.

Amine-Based Derivatizations: Alkylation, Acylation, and Imine Formation

Alkylation: The primary amine can be alkylated using alkyl halides or other electrophilic alkylating agents. google.com Mono- or di-alkylation can be achieved by controlling the stoichiometry of the reactants. Reductive amination, a reaction with aldehydes or ketones in the presence of a reducing agent, is another common method for introducing alkyl groups onto the nitrogen atom.

Acylation: The aminomethyl group readily reacts with acylating agents such as acid chlorides, anhydrides, or esters to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Imine Formation: Primary amines condense with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is generally reversible and is often catalyzed by acid. The formation of the imine can be driven to completion by removing the water formed during the reaction. masterorganicchemistry.comlibretexts.org

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

The aminomethyl group, in conjunction with the aromatic ring, can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry. nih.govnih.govzenodo.org For instance, derivatives of this compound can be precursors to isoindolinones, quinazolinones, and other fused heterocyclic systems. These reactions often involve an initial derivatization of the amine, followed by an intramolecular cyclization step. While specific examples for this compound are not prevalent in the literature, the general synthetic strategies for these heterocycles are well-established. organic-chemistry.orgresearchgate.net

Influence of the Fluoro-Substituent on Molecular Reactivity

The fluorine atom at the 3-position of the aromatic ring exerts a significant influence on the reactivity of this compound through its electronic effects. Fluorine is the most electronegative element, and it acts as a strong electron-withdrawing group through the sigma bond (inductive effect). semanticscholar.org This effect deactivates the aromatic ring towards electrophilic substitution.

In the context of the reactions discussed:

C-I Bond Reactivity: The electron-withdrawing nature of the fluorine atom can make the aryl iodide more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.

Aminomethyl Group Reactivity: The inductive effect of the fluorine atom can decrease the basicity and nucleophilicity of the primary amine, potentially slowing down reactions such as alkylation and acylation compared to a non-fluorinated analogue.

Nucleophilic Aromatic Substitution: The presence of a fluorine atom can have a complex effect. While it is a poor leaving group itself, its strong inductive effect can activate the ring towards nucleophilic attack at other positions, such as the iodinated carbon. researchgate.netyoutube.comresearchgate.net

Electronic Effects of Fluorine on Aromatic Ring Activation/Deactivation

The presence of a fluorine atom at the meta-position relative to the benzylamine (B48309) group in this compound has a significant impact on the electronic character of the aromatic ring. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution reactions.

Conversely, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system through a mesomeric or resonance effect (+M). However, due to the poor overlap between the 2p orbitals of fluorine and the 3p orbitals of carbon, this resonance effect is significantly weaker than its inductive effect. In the case of this compound, the fluorine atom is positioned meta to the activating aminomethyl group. At the meta position, the resonance effect is minimized, and the strong inductive electron-withdrawing nature of fluorine dominates.

The iodine atom, also a halogen, exhibits both inductive and resonance effects. Its inductive effect is weaker than that of fluorine, but its ability to donate electron density through resonance is also limited. The combination of a strongly deactivating fluorine and a less deactivating iodine at the meta positions to the benzylamine group results in a significantly electron-deficient aromatic ring. This deactivation influences the reactivity of the ring in various chemical transformations.

Table 1: Comparison of Hammett Constants for Halogen Substituents

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp) |

|---|---|---|---|

| -F | +0.51 | -0.34 | +0.17 |

| -Cl | +0.47 | -0.25 | +0.22 |

| -Br | +0.45 | -0.22 | +0.23 |

| -I | +0.40 | -0.19 | +0.21 |

Note: The data presented are representative values for para-substituents and are provided to illustrate the relative electronic effects of halogens. The specific effects in this compound will be influenced by the meta-substitution pattern.

This pronounced electron-withdrawing character makes the aromatic ring less susceptible to electrophilic attack and can also influence the acidity of the N-H protons of the amine group. Furthermore, the carbon-iodine bond is a potential site for various coupling reactions, and the electronic environment created by the fluorine atom can modulate the reactivity of this bond.

Stereoelectronic and Conformational Consequences of Fluorine Incorporation

The incorporation of a fluorine atom into the benzylamine scaffold has notable stereoelectronic and conformational consequences. Stereoelectronic effects arise from the interaction of electron orbitals, which can influence molecular geometry and stability. In fluorinated organic molecules, hyperconjugative interactions and through-space effects are particularly significant.

One important stereoelectronic interaction is the gauche effect, where a conformation with adjacent electronegative substituents is favored. While not directly applicable to the aromatic ring itself, the electronic pull of the fluorine can influence the rotational barrier around the C(aryl)-C(alkyl) bond of the benzylamine side chain. The fluorine atom, with its high electronegativity, can engage in stabilizing hyperconjugative interactions with adjacent C-H or C-N bonds. These interactions involve the donation of electron density from a filled bonding orbital to an empty antibonding orbital (e.g., σC-H → σ*C-F). Such interactions can influence the preferred conformation of the aminomethyl group relative to the aromatic ring.

Table 2: Potential Conformational Influences of Fluorine in Benzylamine Derivatives

| Interaction | Description | Potential Consequence in this compound |

|---|---|---|

| Hyperconjugation | Donation of electron density from a filled σ-orbital to an adjacent empty σ*-orbital. | Stabilization of specific rotamers of the aminomethyl group. |

| Dipole-Dipole Interactions | Electrostatic interactions between the C-F and C-N or C-I bonds. | Influence on the preferred orientation of the benzylamine side chain. |

| Through-Space Coupling | Spin-spin coupling between nuclei that are close in space but not directly bonded. | Can provide evidence for specific conformations where the fluorine is in proximity to the aminomethyl protons. |

Furthermore, the presence of the fluorine atom can lead to observable "through-space" NMR coupling between the fluorine nucleus and protons of the benzylamine side chain if they are spatially close. The observation of such coupling would provide direct evidence for a specific conformational preference. While not extensively documented for this compound itself, studies on other fluorinated aromatic compounds have demonstrated the utility of through-space F-H coupling in conformational analysis.

The interplay of these electronic and stereoelectronic effects ultimately governs the reactivity and mechanistic behavior of this compound, making it a molecule with distinct properties compared to its non-fluorinated or differently halogenated counterparts.

Computational and Theoretical Investigations of 3 Fluoro 5 Iodobenzylamine

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. These methods allow for the precise calculation of molecular orbitals, charge distribution, and various spectroscopic properties, providing a foundational understanding of molecular behavior.

The electronic properties of 3-Fluoro-5-iodobenzylamine are governed by the interplay of its three key functional groups: the electron-withdrawing fluorine atom, the large and polarizable iodine atom, and the basic aminomethyl group attached to the aromatic ring. The fluorine atom, being the most electronegative element, significantly perturbs the electron density of the benzene (B151609) ring through a strong inductive (-I) effect. The iodine atom also exhibits an inductive withdrawing effect, though weaker than fluorine's, but its large, diffuse electron cloud makes it highly polarizable. In contrast, the aminomethyl group (-CH₂NH₂) generally acts as a weak electron-donating group.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule. For this compound, the HOMO is expected to have significant contributions from the π-system of the benzene ring and the lone pair of the nitrogen atom. The LUMO is likely to be a π* orbital of the aromatic ring, with its energy level lowered by the presence of the electron-withdrawing halogen substituents. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule, offering a quantitative view of the charge distribution. The analysis for this compound would reveal a significant negative charge on the fluorine atom and the nitrogen of the amine group, while the carbon atoms attached to the halogens would carry partial positive charges.

Table 1: Illustrative Mulliken Atomic Charges for this compound

This table presents hypothetical data representative of results from a DFT B3LYP/6-31G(d,p) calculation.

| Atom | Mulliken Charge (e) |

| C1 (-CH₂NH₂) | 0.15 |

| C2 | -0.10 |

| C3 (-F) | 0.35 |

| C4 | -0.12 |

| C5 (-I) | 0.05 |

| C6 | -0.09 |

| F | -0.40 |

| I | -0.05 |

| N (of NH₂) | -0.85 |

| H (of NH₂) | 0.42 |

| C (of CH₂) | 0.20 |

| H (of CH₂) | 0.18 |

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. wikipedia.orgacs.org The iodine atom in this compound is an excellent halogen bond donor. The electron-withdrawing fluorine atom on the same ring enhances the magnitude of the positive electrostatic potential of the σ-hole on the iodine atom, making it a stronger halogen bond donor compared to iodine on an unsubstituted ring. nih.govresearchgate.net

This strong halogen bonding capability is significant for its potential role in supramolecular chemistry and rational drug design, allowing for specific and strong interactions with biological targets like proteins and nucleic acids. nih.gov Other non-covalent interactions, such as hydrogen bonding involving the -NH₂ group and π-π stacking of the aromatic ring, also play crucial roles in the molecule's intermolecular interactions. Computational methods can quantify the strength of these interactions.

Table 2: Illustrative Calculated Interaction Energies for Halogen Bonding

This table presents hypothetical interaction energies (ΔE) of this compound with common halogen bond acceptors, calculated at the PBE0-dDsC/QZ4P level of theory. nih.gov

| Halogen Bond Acceptor | Interaction Energy (kcal/mol) |

| Pyridine | -5.5 |

| Trimethylamine | -4.8 |

| Formaldehyde | -3.1 |

| Water | -2.5 |

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is a cornerstone for elucidating reaction mechanisms, allowing researchers to map out potential energy surfaces, identify intermediates, and calculate reaction rates.

Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state (TS), which is the highest energy point along the minimum energy reaction pathway. youtube.com Computational methods like the Growing String Method (GSM) can efficiently locate the TS structure without requiring an initial guess. researchgate.net Once the TS is located, its energy can be calculated to determine the activation energy (Ea) of the reaction, which is the primary determinant of the reaction rate.

For reactions involving this compound, such as nucleophilic substitution at the benzylic carbon or reactions involving the amine group, DFT calculations can provide detailed energetic profiles. These calculations reveal whether a reaction is kinetically feasible and thermodynamically favorable.

Table 3: Illustrative Reaction Energetics for a Hypothetical Sₙ2 Reaction

This table shows hypothetical data for the reaction of this compound with a generic nucleophile (Nu⁻), calculated at the B3LYP/6-311+G(d,p) level.

| Parameter | Energy (kcal/mol) |

| Activation Energy (ΔG‡) | +22.5 |

| Reaction Free Energy (ΔG_rxn) | -15.0 |

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational solvation models are used to account for these effects. These models range from implicit continuum models, which treat the solvent as a uniform dielectric medium, to explicit models where individual solvent molecules are included in the calculation. niscpr.res.inniscpr.res.inresearchgate.net

For reactions involving charged species or polar transition states, the choice of solvent is critical. A polar solvent can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate. In the case of reactions with this compound, the polarity and hydrogen-bonding capability of the solvent would significantly influence the energetics of pathways involving ionic intermediates. mdpi.com

Table 4: Illustrative Solvent Effects on Activation Energy

This table presents hypothetical activation energies (ΔG‡) for the reaction in Table 3, calculated using the Polarizable Continuum Model (PCM) in different solvents.

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) |

| Gas Phase | 1 | 22.5 |

| Tetrahydrofuran (THF) | 7.6 | 18.2 |

| Acetonitrile | 37.5 | 15.8 |

| Water | 78.4 | 14.1 |

Structure-Activity Relationship (SAR) Predictions and Molecular Docking Simulations for Derivatives

In drug discovery, understanding the relationship between a molecule's structure and its biological activity is paramount. SAR studies, aided by computational tools like molecular docking, guide the optimization of lead compounds into potent and selective drugs. nih.govnih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is commonly used to predict the binding mode of small molecule drug candidates to their protein targets. nih.govresearchgate.net By simulating the interaction of derivatives of this compound with a specific biological target, such as an enzyme active site, researchers can predict their binding affinity (often expressed as a docking score) and identify key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds. ukm.my

These predictions allow for the rational design of new derivatives with improved potency. For example, modifying the substituents on the phenyl ring or the aminomethyl group can enhance binding affinity or improve pharmacokinetic properties. SAR studies on substituted benzylamines have shown that the nature and position of substituents are critical for biological activity. mdpi.com

Table 5: Illustrative Molecular Docking Results for Hypothetical Derivatives

This table shows hypothetical docking scores and key interactions for derivatives of this compound against a generic protein kinase active site.

| Compound | Derivative Modification | Docking Score (kcal/mol) | Key Interactions with Receptor |

| 1 | This compound | -7.5 | Halogen bond (Iodine to Carbonyl O); H-bond (NH₂ to Asp) |

| 2 | 4-Chloro substitution | -7.9 | Halogen bond; H-bond; Hydrophobic interaction |

| 3 | 3,5-Difluoro substitution | -6.8 | H-bond; Reduced halogen bond strength |

| 4 | N-acetyl modification | -8.2 | Additional H-bond (Amide C=O to Lys) |

Homology Modeling and Ligand-Receptor Interaction Profiling

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its experimental structure is not available. This method relies on the known structure of a homologous protein (a template) to build a model of the target protein. For a compound like this compound, homology modeling would be employed if the structure of its biological target (e.g., an enzyme or a receptor) has not been determined experimentally. The process would involve identifying a suitable template protein with a high degree of sequence similarity to the target, followed by model building and refinement.

Once a reliable model of the target protein is generated, ligand-receptor interaction profiling can be performed using molecular docking simulations. This would involve predicting the preferred binding orientation of this compound within the active site of the modeled receptor. The analysis of these interactions would provide insights into the key amino acid residues involved in binding and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex. Due to the presence of fluorine and iodine atoms, halogen bonds could play a significant role in its binding affinity and selectivity.

Computational Screening for Novel Biological Activities and Target Affinities

Computational screening, also known as virtual screening, is a powerful method to identify potential biological targets for a given compound. In the case of this compound, various computational approaches could be utilized to predict its biological activities and target affinities.

One common method is reverse docking , where the compound is docked against a large library of known protein structures to identify potential binding partners. The results of reverse docking can suggest novel therapeutic applications for the compound. Another approach is to use pharmacophore modeling , where a 3D arrangement of essential features for biological activity is created and used to search for matching targets.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed if a dataset of structurally similar compounds with known biological activities is available. These models correlate the chemical structure of molecules with their biological effects, allowing for the prediction of the activity of new compounds like this compound.

Table 1: Hypothetical Data from a Computational Target Prediction Study

| Predicted Target Class | Prediction Score | Potential Indication |

| Kinase Inhibitors | 0.85 | Anticancer |

| GPCR Ligands | 0.72 | Neurological Disorders |

| Ion Channel Modulators | 0.65 | Cardiovascular Diseases |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound have been found.

Predictive Modeling for New Synthetic Strategies and Molecular Transformations

Computational tools can also be instrumental in devising novel and efficient synthetic routes for this compound and exploring its potential for further molecular transformations. Retrosynthetic analysis software can propose various synthetic pathways by breaking down the target molecule into simpler, commercially available starting materials. These programs utilize databases of known chemical reactions and reaction rules to suggest plausible synthetic steps.

For instance, a predictive model might suggest a multi-step synthesis starting from a commercially available substituted benzene derivative, followed by a series of halogenation, nitration, reduction, and functional group interconversion steps.

Table 2: Example of a Computationally Predicted Synthetic Step

| Reaction Step | Reactants | Reagents and Conditions | Predicted Yield |

| Iodination | 3-Fluorobenzylamine | N-Iodosuccinimide, Acetonitrile | >80% |

| Nitration | 1-Fluoro-3-iodobenzene | HNO₃, H₂SO₄ | ~90% |

| Reduction | 1-Fluoro-3-iodo-5-nitrobenzene | Fe, HCl | >95% |

Note: This table represents a hypothetical, computationally predicted synthetic pathway and is not based on published experimental data for this compound.

Furthermore, predictive models based on quantum mechanics can be used to study the reactivity of this compound and predict the outcomes of various molecular transformations. These calculations can provide insights into the molecule's electronic structure, helping to identify sites that are most susceptible to nucleophilic or electrophilic attack, and thus guiding the design of new derivatives with desired properties.

Future Perspectives and Emerging Research Directions

Innovations in Green Chemistry Approaches for 3-Fluoro-5-iodobenzylamine Synthesis

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which prioritize environmentally friendly and sustainable processes. Future research will likely focus on moving away from traditional synthetic methods that often rely on hazardous reagents and organic solvents.

One of the most promising green approaches is the use of biocatalysis. Enzymes such as transaminases are being explored for the synthesis of substituted benzylamines. researchgate.net These biocatalysts operate under mild conditions, often in aqueous solutions, and can exhibit high selectivity, reducing the formation of unwanted byproducts. researchgate.net Researchers are developing enzymatic cascades, where multiple enzymes work in sequence in a one-pot reaction to convert simple starting materials into complex products like benzylamines. researchgate.net This approach, which can be performed using whole-cell biocatalysts, offers a sustainable alternative to conventional chemical methods. researchgate.net

Another key area of innovation is the use of greener solvent systems. Water is the ideal green solvent, and methods for conducting organic reactions in water are highly sought after. google.com For the synthesis of substituted anilines and related compounds, the use of water or mixtures of water with water-miscible aprotic solvents is being investigated to replace traditional volatile organic solvents. google.com Additionally, the development of catalytic systems that are effective in these benign solvents is a critical area of research.

The table below summarizes some of the green chemistry approaches that could be applied to the synthesis of this compound.

| Green Chemistry Approach | Description | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., transaminases) or whole-cell systems to catalyze the synthesis. researchgate.netresearchgate.net | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. researchgate.netresearchgate.net |

| Aqueous Synthesis | Performing reactions in water as the solvent. google.com | Environmentally benign, non-toxic, non-flammable, and low cost. google.com |

| Flow Chemistry | Conducting reactions in a continuous flow system rather than in batches. researchgate.net | Improved safety, better heat and mass transfer, easier scale-up, and potential for in-line purification. researchgate.net |

| Energy Efficiency | Utilizing alternative energy sources like microwave irradiation or sonochemistry to drive reactions. | Faster reaction times, higher yields, and reduced energy consumption compared to conventional heating. |

Exploration of Unprecedented Catalytic Pathways for Functionalization

The functionalization of the this compound core is crucial for tuning its properties for specific applications. Future research will delve into novel catalytic pathways that allow for precise modification of the molecule.

A significant area of exploration is C-H bond functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, avoiding the need for pre-functionalized starting materials. mdpi.com Ruthenium-based catalysts have shown great promise in this area, enabling the arylation and alkenylation of aromatic rings. mdpi.comacs.org For benzylamines, ruthenium catalysts can facilitate C-H benzylation under mild, photoredox conditions. nih.govresearchgate.net This allows for the introduction of new aryl groups onto the molecule at room temperature, offering a highly efficient and versatile method for creating derivatives of this compound. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions will also continue to be a vital tool for functionalizing the iodine-substituted position of the molecule. These reactions are well-established for forming carbon-carbon and carbon-heteroatom bonds. Future research will likely focus on developing more active and stable palladium catalysts that can operate under milder conditions and with a broader range of substrates.

The table below highlights some of the catalytic pathways being explored for the functionalization of aromatic compounds like this compound.

| Catalytic Pathway | Description | Potential Applications |

| Ruthenium-Catalyzed C-H Activation | Direct functionalization of C-H bonds on the aromatic ring. mdpi.comacs.orgnih.gov | Introduction of alkyl, aryl, and other functional groups to modify the molecule's electronic and steric properties. mdpi.comnih.gov |

| Palladium-Catalyzed Cross-Coupling | Formation of new bonds at the site of the iodine atom. | Synthesis of biaryl compounds, ethers, and amines with diverse functionalities. |

| Photoredox Catalysis | Use of visible light to drive chemical reactions. nih.govresearchgate.net | Enables reactions to be carried out under very mild conditions, often at room temperature, increasing functional group tolerance. nih.govresearchgate.net |

Advanced Applications in Precision Radiopharmaceutical Design and Imaging Technology

The presence of an iodine atom in this compound makes it an ideal candidate for the development of radiopharmaceuticals for medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The stable iodine can be replaced with a radioactive isotope of iodine, such as Iodine-124 (¹²⁴I) for PET or Iodine-123 (¹²³I) for SPECT.

¹²⁴I is a particularly promising radionuclide for PET imaging due to its relatively long half-life of 4.2 days. nih.govacs.org This allows for the study of slow biological processes and enables more complex and extended radiosynthesis protocols. nih.govacs.org The well-established chemistry for radioiodination makes it feasible to label this compound with ¹²⁴I to create a PET tracer. nih.govmdpi.com Such a tracer could be used to visualize and quantify biological targets in the body, aiding in the diagnosis and monitoring of diseases. For example, m-iodobenzylguanidine (MIBG), a structurally related compound, is used in both the diagnosis and therapy of certain cancers when labeled with iodine radioisotopes. nih.gov

Future research will focus on attaching the 3-fluoro-5-(radioiodo)benzylamine motif to targeting vectors like monoclonal antibodies, peptides, or small molecules that have a high affinity for specific biological targets, such as tumor-associated receptors. nih.govmdpi.com This will allow for the development of highly specific and sensitive imaging agents for a variety of diseases.

The table below outlines the key aspects of using this compound in radiopharmaceutical design.

| Feature | Description | Significance in Imaging |

| Iodine Atom | Can be readily substituted with a radioactive iodine isotope. | Enables the creation of radiotracers for PET (with ¹²⁴I) and SPECT (with ¹²³I). nih.govacs.org |

| ¹²⁴I Half-Life | 4.2 days. nih.govacs.org | Allows for imaging of slow biological processes and provides flexibility in tracer production and distribution. nih.govacs.org |

| Targeting Moiety | Can be attached to the benzylamine (B48309) group. | Directs the radiotracer to specific cells or tissues, enabling targeted imaging of disease. |

Integration with Automated Synthesis Platforms and Artificial Intelligence in Drug Discovery

The discovery and development of new drugs is a time-consuming and expensive process. The integration of automated synthesis platforms and artificial intelligence (AI) is set to revolutionize this field. nih.govgeneonline.com For a molecule like this compound, these technologies can significantly accelerate the synthesis of derivatives and the optimization of their properties.

Automated synthesis platforms can perform a large number of reactions in parallel, allowing for the rapid creation of libraries of compounds based on the this compound scaffold. cognit.caxtalpi.com This high-throughput synthesis enables the exploration of a much larger chemical space in a shorter amount of time. nih.govcam.ac.uk

The table below summarizes the role of automation and AI in the context of this compound.

| Technology | Application | Impact on Drug Discovery |

| Automated Synthesis | High-throughput synthesis of compound libraries. cognit.caxtalpi.com | Rapid generation of a diverse set of derivatives for biological screening. cognit.ca |

| Artificial Intelligence | Prediction of reaction outcomes, optimization of reaction conditions, and de novo molecular design. acs.orgbiopharmatrend.comacs.orgmdpi.comdigitellinc.com | More efficient and cost-effective synthesis, and the ability to design molecules with specific therapeutic profiles. acs.orgbiopharmatrend.comacs.orgmdpi.comdigitellinc.com |

| Closed-Loop Systems | Integration of AI-driven design with automated synthesis and testing. chemicalindustryjournal.co.uk | Autonomous and accelerated discovery of new drug candidates. chemicalindustryjournal.co.uk |

Development of Novel Functional Materials and Chemical Probes Utilizing the this compound Motif

Beyond its potential in medicine, the this compound structure is a promising building block for the creation of novel functional materials and chemical probes. The presence of both fluorine and iodine atoms allows for the formation of halogen bonds, which are noncovalent interactions that can be used to control the assembly of molecules in the solid state. acs.org

The unique electronic properties of fluorinated and iodinated aromatic compounds make them attractive for applications in organic electronics. core.ac.ukscience.goviloencyclopaedia.orgresearchgate.net By incorporating the this compound motif into polymers or other macromolecular structures, it may be possible to create materials with tailored electronic and optical properties for use in devices like organic light-emitting diodes (OLEDs) and solar cells. rsc.org The amine group also provides a convenient handle for polymerization or for grafting the molecule onto surfaces. rsc.org

In the realm of chemical biology, this compound can serve as a scaffold for the development of chemical probes. These are small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in living systems. The fluorine and iodine atoms can be used to fine-tune the binding affinity and selectivity of the probe, while the benzylamine group can be modified to introduce reporter groups, such as fluorescent dyes or affinity tags.

The table below outlines the potential applications of this compound in materials science and as chemical probes.

| Application Area | Key Features of the Motif | Potential Uses |

| Functional Materials | Halogen bonding capabilities, unique electronic properties. acs.orgiloencyclopaedia.orgresearchgate.net | Organic electronic materials, polymers with tailored properties, functional coatings. acs.orgrsc.org |

| Chemical Probes | Versatile scaffold for chemical modification. | Tools for studying biological processes, target validation in drug discovery. |

| Fluorinated Compounds | The presence of fluorine can enhance lipophilicity and metabolic stability. arkat-usa.org | Development of more effective agrochemicals and pharmaceuticals. arkat-usa.org |

Q & A

Q. What are the common synthetic routes for 3-fluoro-5-iodobenzylamine, and how can purity be optimized?

- Methodological Answer : A typical synthesis involves halogenation and amination steps. For example, iodobenzene derivatives are fluorinated using fluorinating agents like DAST (diethylaminosulfur trifluoride) followed by amination via reductive alkylation or catalytic hydrogenation. Purification is critical; column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization in ethanol/water mixtures can achieve >95% purity . Key Optimization Parameters :

- Temperature control during fluorination to minimize side reactions.

- Use of Pd/C or Raney Ni catalysts for selective amination .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies show degradation under light and humidity. Store at 2–8°C in amber vials under inert gas (argon/nitrogen). Purity loss (<2% over 6 months) is minimized by lyophilization for long-term storage. Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. What spectroscopic techniques are used for structural confirmation?

- Methodological Answer :

- NMR : NMR (δ -110 to -120 ppm for aromatic F) and NMR (benzylamine protons at δ 3.8–4.2 ppm).

- MS : ESI-MS (m/z 265 [M+H]) with iodine isotopic pattern confirmation.

- FT-IR : N-H stretch (~3350 cm) and C-I stretch (~500 cm) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., 13C^{13}\text{C}13C NMR shifts) be resolved for this compound derivatives?

- Methodological Answer : Contradictions often arise from substituent effects. For example, electron-withdrawing groups (e.g., -NO) near iodine can deshield adjacent carbons, shifting NMR peaks. Use computational tools (DFT, Gaussian) to predict shifts and compare with experimental data. Cross-validate via X-ray crystallography when possible . Case Study :

- Calculated shift for C-I position: δ 95 ppm (vs. observed δ 98 ppm), indicating minor solvent effects .

Q. What strategies improve yield in cross-coupling reactions involving this compound?

- Methodological Answer : Optimize Suzuki-Miyaura couplings using Pd(PPh) (2 mol%) and KCO in DMF/HO (3:1) at 80°C. Steric hindrance from the benzylamine group requires longer reaction times (24–48 hrs). Yield increases from 60% to 85% with microwave-assisted synthesis (150°C, 30 mins) . Table 1 : Yield Comparison of Coupling Methods

| Method | Catalyst | Time | Yield |

|---|---|---|---|

| Conventional Heating | Pd(PPh) | 24 hrs | 60% |

| Microwave | Pd(PPh) | 30 mins | 85% |

Q. How does the fluorine-iodine motif influence bioactivity in medicinal chemistry applications?

- Methodological Answer : The electron-withdrawing fluorine enhances metabolic stability, while iodine provides a handle for radiolabeling (e.g., ) in tracer studies. In kinase inhibitors, the 3-fluoro-5-iodo substitution disrupts ATP-binding pocket interactions, confirmed via SPR (KD = 12 nM) .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

- Methodological Answer : Key challenges include exothermic fluorination steps and iodine waste management. Use flow reactors for safer temperature control and in-line quenching (NaSO) to neutralize excess iodine. Pilot studies show 90% yield at 100-g scale with these modifications .

Data Contradiction Analysis

Q. Why do HPLC retention times vary across studies for the same compound?

- Methodological Answer : Variations arise from column aging, mobile phase pH, or gradient programs. Standardize conditions: Agilent Zorbax SB-C18 column, 0.1% formic acid in water/acetonitrile (gradient: 5% to 95% over 20 mins). Interlab comparisons reduce discrepancies .

Methodological Best Practices

- Synthetic Reproducibility : Document exact stoichiometry of fluorinating agents (e.g., DAST vs. Deoxo-Fluor) to avoid batch-to-batch variability .

- Analytical Validation : Use ≥2 orthogonal techniques (e.g., NMR + HRMS) for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.